
6-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine is a chemical compound with the molecular formula C11H15N It is a derivative of 1,2,3,4-tetrahydronaphthalene, featuring a methyl group at the 6th position and an amine group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the hydrogenation of 6-methyl-1,2,3,4-tetrahydronaphthalene. This process can be carried out using hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon, under elevated pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes, optimized for large-scale synthesis. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form more saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated amines.
Applications De Recherche Scientifique
6-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurotransmitter systems.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 6-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induces their release as well
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminotetralin:
6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine: This compound features a methoxy group instead of a methyl group, which can significantly alter its chemical properties and biological activities.
Uniqueness
The presence of the methyl group at the 6th position in 6-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine distinguishes it from other similar compounds
Propriétés
Formule moléculaire |
C11H15N |
|---|---|
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
6-methyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C11H15N/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h2-3,6,11H,4-5,7,12H2,1H3 |
Clé InChI |
DTHZOZYFJFWRDM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CC(CC2)N)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


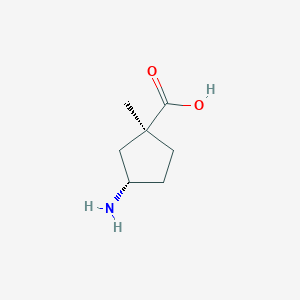
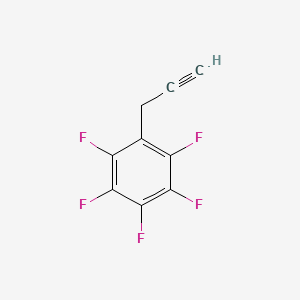
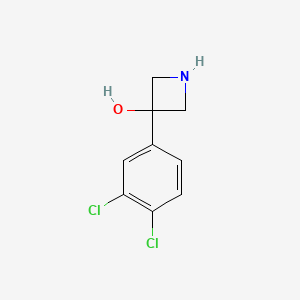
![1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13524616.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride](/img/structure/B13524623.png)


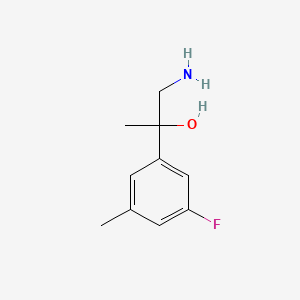

![3-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13524658.png)
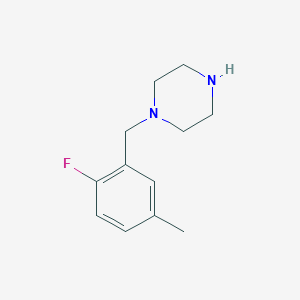


![5-{[(Tert-butoxy)carbonyl]amino}-2-methylbicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13524669.png)
